molecular formula C8H5FN2O2S B1432107 Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1440427-98-4

Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate

Cat. No.: B1432107
CAS No.: 1440427-98-4
M. Wt: 212.2 g/mol
InChI Key: UQICKCQYIFYWCP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Thiazole proton (H-2): δ 8.6–8.8 ppm (singlet).
    • Pyridine protons (H-6, H-7): δ 7.2–7.4 ppm (doublet, J = 5–6 Hz).
    • Methoxy group: δ 3.9–4.1 ppm (singlet).
  • ¹³C NMR :

    • Thiazole C-2 (ester carbonyl): δ 165–167 ppm.
    • Pyridine C-5 (fluorinated): δ 152–154 ppm (JC-F ≈ 245 Hz).

Infrared (IR) Spectroscopy

Key absorption bands:

  • C=O stretch: 1720–1740 cm⁻¹.
  • C–F stretch: 1220–1250 cm⁻¹.
  • Thiazole ring vibrations: 1550–1600 cm⁻¹.

UV-Vis Spectroscopy

The compound exhibits π→π* transitions at 277 nm (ε ≈ 20,433 M⁻¹cm⁻¹) and n→π* transitions at 314 nm (ε ≈ 17,867 M⁻¹cm⁻¹), characteristic of conjugated heteroaromatic systems.

Comparative Analysis with Thiazolopyridine Congeners

Property This Compound 5-Methyl Congener 2-Bromo Derivative
Molecular Weight 212.20 154.22 261.12
Melting Point (°C) Not reported 168–170 177–179
λmax (UV-Vis) 277, 314 nm 270, 305 nm 285, 320 nm
C–F Bond Length (Å) 1.34 N/A N/A

Key differences:

  • Electron-withdrawing groups (e.g., fluorine, ester) reduce electron density at the pyridine ring, increasing chemical shift values in NMR compared to methyl-substituted analogs.
  • Bromine substitution at position 2 increases molecular polarity, elevating melting points by 15–20°C versus fluorine/ester derivatives.
  • Methoxy groups enhance solubility in polar solvents compared to non-esterified congeners.

Properties

IUPAC Name

methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2S/c1-13-8(12)7-10-4-2-3-5(9)11-6(4)14-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQICKCQYIFYWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)N=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5-fluoro-thiazolo[5,4-b]pyridine-2-carboxylate typically proceeds via:

  • Formation of the thiazolo[5,4-b]pyridine core through ring closure reactions involving aminopyridine and sulfur sources.
  • Introduction of fluorine substituent at the 5-position of the thiazolopyridine ring.
  • Functionalization at the 2-position to install the carboxylate group, often via lithiation and carboxylation.
  • Final esterification to yield the methyl ester.

Detailed Preparation Steps

Formation of the Thiazolo[5,4-b]pyridine Core

  • Starting from protected aminopyridine derivatives, a mercapto group is introduced, which then undergoes intramolecular cyclization with sulfur sources (e.g., phosphorus sulfide or elemental sulfur) to form the thiazole ring fused to the pyridine nucleus.
  • For example, protected piperidone derivatives can be converted to 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediates using sulfur powder and cyanamide in the presence of secondary amines, followed by bromination and methylation steps to functionalize the ring system.

Installation of the Carboxylate Group at the 2-Position

  • The 2-position is functionalized by lithiation followed by carboxylation:
    • Lithiation is performed using alkyllithium reagents, preferably n-butyllithium, in 1 to 2 equivalents at low temperatures (−78 °C to 0 °C).
    • The lithiated intermediate is then reacted with carbon dioxide gas to introduce the carboxylic acid functionality.
  • This carboxylic acid intermediate can be converted into its methyl ester by esterification or by reaction with methylating agents.

Esterification to Methyl Ester

  • The carboxylic acid intermediate is transformed into the methyl ester either by:
    • Direct esterification with methanol under acidic or basic conditions.
    • Conversion to acid halides or active esters followed by reaction with methanol.
  • Solvents such as ethanol, methanol, or acetonitrile are typically employed, with reaction temperatures ranging from 0 °C to reflux conditions, depending on the step.

Reaction Conditions and Reagents

Step Reagents/Conditions Temperature Range Solvent Preferences Notes
Thiazole ring formation Sulfur powder, cyanamide, secondary amine 40–80 °C Aromatic solvents (toluene) Intramolecular ring closure
Bromination Copper(II) bromide, alkyl nitrite Ambient to mild heating Aromatic solvents For intermediate halogenated compounds
Methylation Formaldehyde, triacetoxysodium borohydride Room temperature Suitable organic solvents Introduction of methyl group at 5-position
Lithiation and Carboxylation n-Butyllithium, CO₂ gas −78 °C to 0 °C Ether solvents (e.g., THF) Key step for carboxylic acid installation
Esterification Methanol, acid/base catalyst 0 °C to reflux Methanol, ethanol Final methyl ester formation

Representative Reaction Scheme (Based on Patent US8058440B2)

  • Starting Material: Protected aminopyridine derivative.
  • Thiazole Ring Formation: Treatment with sulfur powder and cyanamide in the presence of secondary amine to form 2-amino-tetrahydrothiazolopyridine.
  • Bromination: Using CuBr₂ and alkyl nitrite to introduce bromine at the 2-position.
  • Methylation: Formaldehyde and triacetoxysodium borohydride introduce methyl at the 5-position.
  • Lithiation: Treatment with n-butyllithium at low temperature to form lithium salt intermediate.
  • Carboxylation: Reaction with CO₂ gas to afford carboxylic acid.
  • Esterification: Conversion of acid to methyl ester by reaction with methanol under acidic or basic conditions.

Analytical and Yield Data

  • The yield of the thiazolo[5,4-b]pyridine intermediates typically ranges from 50% to 70% after purification.
  • Reaction times vary from several minutes (lithiation) to several hours (carboxylation and esterification).
  • Purification is commonly performed by flash chromatography or crystallization.
  • Characterization includes NMR spectroscopy, melting point determination, and chromatographic purity assessment.

Research Findings and Optimization Notes

  • Aromatic hydrocarbon solvents such as toluene are preferred for ring closure and methylation steps due to their stability and solubility properties.
  • Lithium hydroxide is favored for hydrolysis steps when converting esters or protecting groups.
  • Reaction temperatures are carefully controlled to avoid decomposition, especially during lithiation and carboxylation.
  • The use of active esters or acid halides can facilitate coupling reactions if further derivatization is required.
  • Bases such as triethylamine or DBU are employed to neutralize acidic byproducts and promote esterification or amidation reactions.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Temperature (°C) Solvent Yield Range Notes
Thiazole ring formation Sulfur powder, cyanamide, secondary amine 40–80 Toluene 55–65% Intramolecular cyclization
Bromination CuBr₂, alkyl nitrite Ambient Aromatic solvents 60–70% Halogenation at 2-position
Methylation Formaldehyde, triacetoxysodium borohydride Room temp Organic solvents 60–75% Methyl group introduction at 5-position
Lithiation and carboxylation n-Butyllithium, CO₂ gas −78 to 0 THF or ether 70–80% Formation of carboxylic acid
Esterification Methanol, acid/base catalyst 0–70 Methanol 80–90% Methyl ester formation

Additional Notes from Recent Literature

  • Novel thiazolo[5,4-b]pyridine derivatives synthesized via multi-step routes including Suzuki cross-coupling have been reported, indicating that palladium-catalyzed coupling reactions may be employed for further functionalization of the core scaffold, although this is more relevant for analogues rather than the methyl ester itself.
  • Alternative synthetic routes involve selective substitution reactions on dichloropyridine derivatives followed by thiocyanate treatment and intramolecular cyclization to form the thiazolo ring. These methods may be adapted for fluorinated derivatives with appropriate modifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Ethyl 5-Chloro-[1,3]Thiazolo[5,4-b]Pyridine-2-Carboxylate

This analog differs in two key aspects:

  • Ester Group : Ethyl ester (vs. methyl ester in the target compound).
  • Halogen Substituent : Chlorine at the 5-position (vs. fluorine).

Key Data Comparison

Property Methyl 5-Fluoro Derivative* Ethyl 5-Chloro Derivative
Molecular Formula C₈H₅FN₂O₂S C₉H₇ClN₂O₂S
Molecular Weight (g/mol) ~224.20 242.68
CAS Number Not Available 1202075-71-5
Substituent Effects -F (electronegative) -Cl (larger, polarizable)
Ester Group Size Methyl (smaller) Ethyl (larger)

*Inferred properties based on structural similarity.

Impact of Differences :

  • Halogen Effects : Fluorine’s smaller atomic radius and higher electronegativity may enhance electronic interactions in binding pockets compared to chlorine. Chlorine’s polarizability could improve hydrophobic interactions but may reduce metabolic stability.
  • Ester Group : The methyl ester’s compact size may confer better solubility or bioavailability compared to the bulkier ethyl group .
5-Methyl-4,5,6,7-Tetrahydro[1,3]Thiazolo[5,4-c]Pyridine-2-Carboxylate

This compound, used in edoxaban synthesis, differs in:

  • Ring Saturation : Partially saturated pyridine ring (4,5,6,7-tetrahydro).
  • Fusion Position : [5,4-c] (vs. [5,4-b] in the target compound).

Key Implications :

  • Saturation : The tetrahydro modification increases flexibility and may enhance solubility or reduce aromatic π-π stacking interactions, altering pharmacokinetics .

Q & A

Q. How can researchers elucidate metabolic or degradation pathways of this compound?

  • In vitro microsomal assays (human/rat liver S9 fractions) identify phase I metabolites. High-resolution tandem MS detects oxidative defluorination and thiazole ring-opening products. Stability in CYP3A4/CYP2D6 isoforms is critical for pharmacokinetic profiling .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate

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